BenchChemオンラインストアへようこそ!

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline

Medicinal Chemistry Drug Discovery Scaffold Differentiation

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline (CAS 727982-67-4) belongs to the sulfonylpiperazine-aniline class of synthetic organic compounds, featuring a 4-methylpiperazine moiety at the ortho position and a morpholine-4-sulfonyl group at the meta position of the aniline core. With a molecular weight of 340.44 g·mol⁻¹ and formula C₁₅H₂₄N₄O₃S, it is commercially supplied at ≥95% purity by Enamine Ltd.

Molecular Formula C15H24N4O3S
Molecular Weight 340.44
CAS No. 727982-67-4
Cat. No. B2693029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline
CAS727982-67-4
Molecular FormulaC15H24N4O3S
Molecular Weight340.44
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N
InChIInChI=1S/C15H24N4O3S/c1-17-4-6-18(7-5-17)15-3-2-13(12-14(15)16)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11,16H2,1H3
InChIKeyXNGVDJKFWJAKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline – A Dual-Pharmacophore Morpholine Bioisostere Building Block for Drug Discovery


2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline (CAS 727982-67-4) belongs to the sulfonylpiperazine-aniline class of synthetic organic compounds, featuring a 4-methylpiperazine moiety at the ortho position and a morpholine-4-sulfonyl group at the meta position of the aniline core . With a molecular weight of 340.44 g·mol⁻¹ and formula C₁₅H₂₄N₄O₃S, it is commercially supplied at ≥95% purity by Enamine Ltd. (catalog EN300-08567) as part of the company's Morpholine Bioisosteres for Drug Design collection [1]. The compound is classified as a non-polymer research chemical with a computed logP of 1.423 (ZINC), a topological polar surface area of 72 Ų, and a fractional sp³ character of 0.53 [2]. No published bioactivity data exist for this specific compound in the ChEMBL database as of the last available update, and it is not reported in any peer-reviewed publications [2].

Structural Non-Interchangeability of 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline with its Closest Analogs


Substitution of this compound with superficially similar in-class analogs—such as the N-ethylpiperazine homolog, the piperidine-1-sulfonyl variant, or single-substituent piperazine-only or morpholine-only anilines—is not scientifically justifiable without explicit comparative data. The target compound integrates two distinct pharmacophoric elements (4-methylpiperazine and morpholine-4-sulfonyl) in a precise regioisomeric arrangement on the aniline scaffold; each analog alters at least one of these modules, with consequences for hydrogen-bonding capacity, conformational flexibility, lipophilicity, and metabolic stability that have been demonstrated in sulfonylpiperazine structure–activity relationship (SAR) studies [1]. In the sulfonylpiperazine class, even minor N-alkyl changes (methyl → ethyl) or sulfonamide heterocycle replacement (morpholine → piperidine) can shift target potency by orders of magnitude or invert selectivity between receptor subtypes [1]. Below, we provide the specific quantitative evidence that supports a disciplined, comparator-anchored selection decision.

Quantitative Comparator-Based Evidence for 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline (CAS 727982-67-4)


Regioisomeric Scaffold Uniqueness vs. N-Ethylpiperazine Homolog

The target compound carries a 4-methylpiperazine substituent at the aniline 2-position, in contrast to the 4-ethylpiperazine homolog (CAS 731815-58-0). This single methyl-to-ethyl change is consequential in sulfonylpiperazine SAR: Henderson et al. (2011) demonstrated that N-alkyl chain length on the piperazine ring modulates both potency and subtype selectivity at human neuronal nicotinic acetylcholine receptors (nAChRs), with IC₅₀ values for Hα4β2 nAChR negative allosteric modulation spanning a >300-fold range (0.3 µM to >100 µM) across structurally related sulfonylpiperazine analogs [1]. While the specific compound has not been independently profiled, the ethyl homolog (MW 354.47; formula C₁₆H₂₆N₄O₃S) introduces greater lipophilicity and steric bulk—affecting logP, solubility, and target fit—compared to the methyl analog (MW 340.44; formula C₁₅H₂₄N₄O₃S) . No head-to-head bioactivity comparison has been published for these two compounds.

Medicinal Chemistry Drug Discovery Scaffold Differentiation

Sulfonamide Heterocycle Differentiation: Morpholine-4-sulfonyl vs. Piperidine-1-sulfonyl

The target compound incorporates a morpholine-4-sulfonyl group, whereas the direct analog (CAS 901273-43-6) replaces this with a piperidine-1-sulfonyl group. This substitution eliminates one hydrogen-bond acceptor (HBA) atom: the morpholine ring oxygen. ZINC data for the target compound show 3 HBA and a tPSA of 72 Ų [1]; the piperidine-sulfonyl analog (C₁₆H₂₆N₄O₂S, MW 338.47) is predicted to have fewer HBA and a lower tPSA. In the Henderson 2011 sulfonylpiperazine SAR series, the sulfonamide heterocycle (morpholine vs. piperidine vs. pyrrolidine) was a primary modulator of nAChR subtype selectivity and potency; compounds with morpholine sulfonamide groups exhibited distinct activity profiles compared to their piperidine counterparts [2]. No published head-to-head comparison exists between these two specific compounds.

Medicinal Chemistry SAR Analysis Hydrogen-Bond Acceptors

Dual Pharmacophore vs. Single-Substituent Analogs: Lipophilicity and Fractional sp³ Comparison

Unlike single-substituent comparator compounds—2-(4-methylpiperazin-1-yl)sulfonylaniline (CAS 436095-29-3; logP = 1.74; MW = 255.34; C₁₁H₁₇N₃O₂S) and 2-ethoxy-5-(morpholine-4-sulfonyl)aniline (CAS 736948-98-4; logP = 1.32; MW = 286.35; C₁₂H₁₈N₂O₄S) [1]—the target compound integrates both pharmacophoric modules (methylpiperazine at C2 + morpholine sulfonyl at C5). The ZINC-computed logP for the target compound is 1.423, falling between the two single-substituent analogs, with a higher fractional sp³ (0.53) compared to the purely aromatic comparator (CAS 436095-29-3; predicted lower sp³) [2]. Increased sp³ fraction correlates with improved aqueous solubility, reduced aromatic ring count, and lower promiscuity risk in screening libraries. No bioactivity data exist to compare target engagement across these compounds.

Lipophilicity Drug-Likeness Physicochemical Properties

Commercial Supply and Unit Pricing Comparison Across Closest Structural Analogs

The target compound and its closest commercially available analogs are offered through overlapping vendor channels, enabling direct price-per-gram comparison. From Santa Cruz Biotechnology, the target compound (sc-339980) is listed at $399.00/g, while the N-ethylpiperazine homolog (sc-339899) is priced at $266.00/g—a 1.50× premium for the methyl variant . From Fujifilm Wako (Enamine source), the target compound (EN300-08567) lists at ¥245,100/g, compared to ¥225,000/g for the piperidine-sulfonyl analog (JK-2488)—a 1.09× premium . All products are specified at 95% minimum purity. The price differential reflects differences in synthetic complexity, intermediate availability, and production volume, not potency or quality. No direct potency data exist to justify selection based on cost alone.

Procurement Cost-Efficiency Supply Chain

Class-Level SAR Evidence: Sulfonylpiperazine Negative Allosteric Modulators of nAChRs

Henderson et al. (2011) established a comprehensive SAR for sulfonylpiperazine analogs as negative allosteric modulators (NAMs) of human α4β2 (Hα4β2) and α3β4 (Hα3β4) nicotinic acetylcholine receptors [1]. Across a library of sulfonylpiperazine analogs structurally related to the target compound (sharing the sulfonylpiperazine-aniline core with varying N-substituents and sulfonamide heterocycles), IC₅₀ values for Hα4β2 NAM activity ranged from approximately 0.3 µM (most potent) to >100 µM (inactive), with selectivity ratios (Hα3β4/Hα4β2) varying from >100-fold selective to non-selective. The study identified the sulfonamide heterocycle (morpholine, piperidine, pyrrolidine, etc.) and the nature of the N-alkyl substituent on piperazine as critical potency and selectivity determinants. The target compound embodies the morpholine-sulfonyl + N-methylpiperazine pharmacophore combination that maps directly onto this SAR framework, though the compound itself was not among those explicitly tested.

Nicotinic Receptors Allosteric Modulation Neuroscience

Absence of Published Bioactivity Data: A Critical Transparency Note

The ZINC15 database (ChEMBL 20 integration) explicitly records for this compound: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This distinguishes the target compound from extensively profiled kinase inhibitors or GPCR ligands that carry rich bioactivity annotations. For screening library procurement, this means the compound offers a structurally novel, data-free starting point—potentially valuable for phenotypic screening or chemogenomic target identification where novel chemical matter is prioritized over literature-precedented compounds. Conversely, for target-focused programs seeking pre-validated hits, analogs with existing bioactivity data (even if from different chemotypes) may be preferable. This evidence dimension is not about the compound's superiority but about its specific fit-for-purpose profile in different research workflows.

Data Transparency Risk Assessment Screening Library Selection

Defensible Application Scenarios for 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline Based on Quantitative Evidence


Morpholine Bioisostere-Based Fragment or Scaffold Hopping in Drug Discovery

The target compound is explicitly designed and marketed by Enamine as part of its Morpholine Bioisosteres for Drug Design collection [1]. It provides a pre-assembled dual-pharmacophore scaffold (N-methylpiperazine + morpholine sulfonyl) that can serve as a direct morpholine bioisostere replacement in lead optimization campaigns, where the morpholine sulfonyl group offers metabolic stability advantages over parent morpholine-containing leads. The balanced logP (1.423) and high sp³ fraction (0.53) [2] position it favorably for CNS drug discovery programs, consistent with the nAChR allosteric modulator SAR established by Henderson et al. (2011) [3].

Diversity-Oriented Screening Library Expansion with Novel Chemotypes

Because the ZINC/ChEMBL database confirms zero existing bioactivity annotations for this compound [2], it qualifies as genuinely novel chemical matter for high-throughput screening (HTS) or DNA-encoded library (DEL) campaigns. Its dual pharmacophore architecture (piperazine at C2 + morpholine sulfonyl at C5) is not represented by any single-substituent comparator, making it a structurally distinctive addition to diversity sets. The 95% purity specification from Enamine [1] meets standard HTS quality requirements.

Chemical Probe Development Targeting Neuronal Nicotinic Acetylcholine Receptors

The Henderson et al. (2011) sulfonylpiperazine SAR study demonstrates that compounds sharing the target compound's core scaffold act as subtype-selective negative allosteric modulators of Hα4β2 nAChRs, with IC₅₀ values as low as 0.3 µM for the most potent analogs [3]. The target compound's specific substitution pattern (N-methyl on piperazine + morpholine sulfonyl) represents a rational starting point for chemical probe optimization targeting nAChR-mediated neurological disorders (autism, Alzheimer's, Parkinson's, addiction), where subtype selectivity is critical.

Comparative Procurement for Custom Library Synthesis and Parallel Chemistry

For medicinal chemistry groups planning parallel synthesis or library production, the target compound's price premium over the N-ethylpiperazine homolog (1.50× at Santa Cruz Biotechnology) and the piperidine-sulfonyl analog (1.09× at Fujifilm Wako) must be weighed against the specific structural hypothesis being tested. The evidence indicates that despite the higher unit cost, the methylpiperazine-morpholine sulfonyl combination occupies a distinct chemical space that cannot be accessed by purchasing the cheaper analogs and performing on-resin or in-solution derivatization without additional synthetic steps.

Quote Request

Request a Quote for 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.